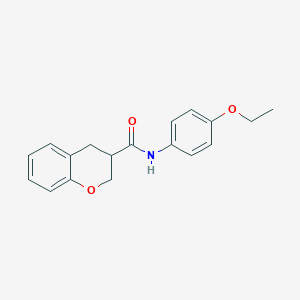

N-(4-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenacetin (N-(4-ethoxyphenyl)acetamide) is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It was withdrawn from medicinal use as dangerous from the 1970s .

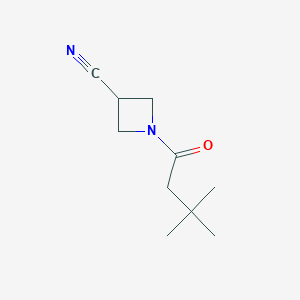

Synthesis Analysis

Phenacetin may be synthesized as an example of the Williamson ether synthesis . In a related compound, N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .Molecular Structure Analysis

The molecular weight of Phenacetin is 179.2157 . The NMR spectrum of a 6% (w/w; 0.5 M) solution of phenacetin in CDCl3 was acquired using the Thermo Scientific picoSpin 80 NMR spectrometer .Chemical Reactions Analysis

It is shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Physical And Chemical Properties Analysis

Phenacetin has a density of 1.24 g/cm3 and a melting point of 134 to 137.5 °C . Its solubility in water is 0.766 g/L at 25 °C .Applications De Recherche Scientifique

Structural Insights and Synthesis Approaches

N-(4-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, part of the chromene derivatives, exhibits a range of structural and functional characteristics pivotal for scientific research. Studies have explored its structural configurations, revealing that these molecules tend to adopt planar conformations, facilitating anti conformations in relation to the C-N rotamer of the amide. This structural insight is crucial for understanding the compound's interactions and stability (Gomes et al., 2015). Additionally, solvent-free synthesis approaches have been developed to create highly functionalized derivatives of 4H-chromene-3-carboxamide, highlighting the compound's versatility in synthetic chemistry and its potential in generating biologically active compounds through efficient methods (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Biological Activities

The derivatives of N-(4-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide have been identified for their promising biological activities, including antioxidant and antibacterial properties. Certain compounds within this category have demonstrated significant antibacterial activities against both Gram-positive and Gram-negative organisms. This activity is complemented by strong antioxidant capabilities, making these compounds candidates for further exploration in therapeutic applications (Chitreddy V. Subbareddy & S. Sumathi, 2017).

Catalytic and Synthetic Utility

The chromene derivatives, including N-(4-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, have shown remarkable synthetic utility, serving as key intermediates in the development of complex molecular structures. For instance, their role in facilitating one-pot, multicomponent reactions has been documented, offering a streamlined approach to constructing medicinally relevant compounds with dense functionalization, which is advantageous for drug discovery and materials science (Boominathan et al., 2011).

Chemosensory Applications

Moreover, certain chromene-based compounds have been investigated for their chemosensory applications, particularly in the detection of metal ions and anions. These studies have unveiled the potential of chromene derivatives in developing fluorescence-based sensors, which are highly selective and sensitive for applications in environmental monitoring and biochemical assays (Xianjiao Meng et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-2-21-16-9-7-15(8-10-16)19-18(20)14-11-13-5-3-4-6-17(13)22-12-14/h3-10,14H,2,11-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTJDRCKAABVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2942290.png)

![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2942291.png)

![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2942292.png)

![1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/no-structure.png)

![tert-butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate](/img/structure/B2942307.png)

![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942310.png)

![2-benzyl-5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2942311.png)